24-Hydroxytormentic acid is a triterpene compound that belongs to the class of pentacyclic triterpenes. It is a derivative of tormentic acid, characterized by the addition of a hydroxyl group at the 24th carbon position. This compound has garnered attention due to its potential pharmacological activities, including anti-inflammatory and antinociceptive effects.
24-Hydroxytormentic acid is primarily derived from various plant species. It has been isolated from the stem bark of Ocotea suaveolens, a member of the Lauraceae family, which is known for its rich diversity of bioactive compounds. Additionally, tormentic acid, the parent compound, has been identified in several other plants, including species from the Lamiaceae and Urticaceae families, where it is often found in significant concentrations in different plant parts such as leaves, stems, and roots .
24-Hydroxytormentic acid is classified as a triterpene, specifically falling under the category of oleanane-type triterpenes. Triterpenes are known for their complex structures and diverse biological activities. The classification of this compound highlights its structural relationship with other triterpenes, particularly those derived from natural sources.
The synthesis of 24-hydroxytormentic acid can be achieved through various methods, including:
The synthesis may involve using hydroxylating agents or enzymes that facilitate regioselective hydroxylation. The conditions such as temperature, solvent choice, and reaction time are critical for achieving high yields and purity.
The structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into the arrangement of atoms within the molecule.
24-Hydroxytormentic acid can participate in various chemical reactions typical for triterpenes:
The reaction conditions (e.g., temperature, pH) must be carefully controlled to ensure specificity and yield. The use of catalysts or specific reagents can facilitate these transformations.
The mechanism by which 24-hydroxytormentic acid exerts its biological effects involves several pathways:
In vitro studies have demonstrated that 24-hydroxytormentic acid exhibits significant activity against various cell types, indicating its potential use in therapeutic applications.
Characterization techniques such as Infrared Spectroscopy (IR) and Ultraviolet-Visible Spectroscopy (UV-Vis) are employed to analyze functional groups and electronic transitions within the molecule.
24-Hydroxytormentic acid has potential applications in several fields:
The biosynthesis of 24-hydroxytormentic acid, a pentacyclic triterpenoid, initiates with the cyclization of 2,3-oxidosqualene—a pivotal branch point in terpenoid metabolism. This reaction is catalyzed by oxidosqualene cyclases (OSCs), which generate the oleanane-type scaffold (β-amyrin) characteristic of tormentic acid derivatives. In Crataegus species (hawthorn), the OSC CpβAS1 exhibits high specificity for β-amyrin formation, with transcript levels correlating with 24-hydroxytormentic acid accumulation [1] [5].
Subsequent hydroxylation at the C-24 position is mediated by cytochrome P450 monooxygenases (CYP450s). Functional characterization of CYP716 enzymes in Medicago truncatula (e.g., CYP716A12) revealed their role in C-28 oxidation, while CYP72A subfamily members catalyze position-specific hydroxylations. Notably, CYP72A68v1 introduces the C-24 hydroxyl group via a stereospecific reaction, confirmed through heterologous expression in yeast and in vitro assays with recombinant protein and β-amyrin substrate [1] [8]. Glycosylation is finalized by uridine diphosphate (UDP)-dependent glycosyltransferases (UGTs). UGT73F3 in M. truncatula glucosylates hederagenin (a precursor analog) at the C-28 carboxyl group, enhancing solubility and bioactivity. Mutant studies (ugt73f3 knockouts) showed 40–60% reduced saponin accumulation, underscoring its role in triterpenoid maturation [8].
Table 1: Key Enzymes in 24-Hydroxytormentic Acid Biosynthesis
Enzyme Class | Gene Identifier | Reaction | Product |
---|---|---|---|
Oxidosqualene cyclase | CpβAS1 | 2,3-Oxidosqualene → β-amyrin | β-Amyrin |
Cytochrome P450 | CYP72A68v1 | β-Amyrin + O₂ → 24-OH-β-amyrin | 24-Hydroxy-β-amyrin |
Glycosyltransferase | UGT73F3 | 24-OH-β-amyrin + UDP-glucose → 24-hydroxytormentic acid | 24-Hydroxytormentic acid |
The spatial and temporal biosynthesis of 24-hydroxytormentic acid is governed by transcriptional networks responsive to developmental and environmental cues. In Rosaceae species, jasmonic acid (JA) signaling activates MYB and bHLH transcription factors that bind promoter regions of OSC and CYP72A genes. Methyl jasmonate (MeJA) elicitation in Crataegus cell cultures upregulates CpβAS1 expression by 8-fold within 24 hours, paralleling a 3.5-fold increase in triterpenoid saponins [1] [8].
Genomic analyses reveal clustering of biosynthetic genes in Medicago truncatula. The β-AS gene resides within a 450-kb locus containing co-regulated CYP450s (CYP93E, CYP72A) and UGTs (UGT73F). Chromatin immunoprecipitation sequencing (ChIP-seq) confirmed coordinated histone acetylation across this cluster during root development, facilitating synchronized expression. RNAi suppression of the β-AS gene reduced saponin levels by 75%, validating its regulatory dominance [5] [8].
Epigenetic modifications further fine-tune expression. DNA methylation analysis of the UGT73F promoter in high- vs. low-saponin Crataegus phenotypes identified hypomethylated regions at −250 bp upstream of the transcription start site, correlating with enhanced enzyme activity. Such epigenetic markers enable selective breeding of high-yielding varieties [8].
Metabolic flux distribution in triterpenoid pathways varies significantly among plant families, influencing 24-hydroxytormentic acid productivity. ¹³C-labeling studies in Crataegus pinnatifida (Rosaceae) versus Glycyrrhiza glabra (Fabaceae) demonstrated distinct carbon allocation patterns:
Flux balance analysis (FBA) models quantify pathway efficiency. Using the Arabidopsis core metabolic network (AraCore), simulations predicted that Crataegus achieves 30% higher NADPH regeneration efficiency than Medicago due to enhanced pentose phosphate pathway (PPP) flux—critical for CYP450 hydroxylation reactions. Experimental validation via ¹³C-glucose tracing confirmed 2.1-fold higher PPP flux in Crataegus cell suspensions [6] [9]. Environmental stressors alter flux dynamics. Low-pH (pH 3.5) cultivation of Crataegus cells increased malate shuttle activity by 40%, redirecting mitochondrial acetyl-CoA toward cytosolic triterpenoid synthesis. This adaptation was absent in Glycyrrhiza, explaining species-specific resilience and productivity differences [6].
Table 2: Metabolic Flux Parameters in Triterpenoid-Producing Plants
Parameter | Crataegus pinnatifida | Glycyrrhiza glabra | Medicago truncatula |
---|---|---|---|
Acetyl-CoA → β-Amyrin (%) | 68.5 ± 3.2 | 19.1 ± 1.8 | 42.3 ± 2.5 |
NADPH Regeneration Rate | 4.2 μmol/gDCW/h | 2.8 μmol/gDCW/h | 3.1 μmol/gDCW/h |
PPP Flux Fraction | 32.7% | 18.4% | 24.6% |
Reconstruction of the 24-hydroxytormentic acid pathway in microbial chassis addresses supply limitations. Saccharomyces cerevisiae strain AM238 (engineered for cytosolic acetyl-CoA accumulation) expressing Crataegus CpβAS1, CYP72A68v1, and UGT73F3 produced 1.8 g/L 24-hydroxytormentic acid in fed-batch bioreactors. This was achieved by:
Plant transformation techniques enable in planta production. CRISPR-Cas9-mediated activation of CpβAS1 and CYP72A68v1 promoters in Nicotiana benthamiana leaves yielded 0.4 mg/g DW 24-hydroxytormentic acid—comparable to native Crataegus roots. Transient co-expression of transcriptional activators (MtMYB2) further boosted titers by 55% [8] [10].
Table 3: Metabolic Engineering Approaches for 24-Hydroxytormentic Acid
Strategy | Host System | Key Modifications | Titer |
---|---|---|---|
Microbial Reconstruction | S. cerevisiae | CpβAS1 + CYP72A68v1 + UGT73F3 + ACCI | 1.8 g/L |
Plant Transformation | N. benthamiana | CRISPRa of CpβAS1 + MtMYB2 | 0.4 mg/g DW |
Hairy Root Culture | Crataegus monogyna | Agrobacterium-mediated CYP72A68v1 overexpression | 2.7 mg/g DW |
Synthetic biology tools optimize pathway flux. In Escherichia coli, a malonyl-CoA-sensing biosensor (FapR repressor system) dynamically regulated ACCI expression, preventing toxic intermediate accumulation. Combined with modular vector assembly (Golden Gate cloning), this approach achieved 150 mg/L 24-hydroxytormentic acid—a 15-fold improvement over base strains [10].
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